molecular formula C11H10N4O3S B11533517 N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11533517
M. Wt: 278.29 g/mol
InChI Key: UBXVMQXYVMUJRJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide: C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3C9​H10​N2​O3​

    .
  • It consists of a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) attached to a propanamide group.
  • The compound’s systematic name is N-(4-Nitrophenyl)propionamide .
  • It has a molar mass of approximately 194.19 g/mol.
  • The melting point of this compound is 182 °C .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • It likely interacts with specific molecular targets or pathways related to pain perception.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H10N4O3S

    Molecular Weight

    278.29 g/mol

    IUPAC Name

    N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

    InChI

    InChI=1S/C11H10N4O3S/c1-2-9(16)12-11-14-13-10(19-11)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16)

    InChI Key

    UBXVMQXYVMUJRJ-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

    Origin of Product

    United States

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